2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-4H-1,4-benzothiazine
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Overview
Description
The compound “2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-4H-1,4-benzothiazine” is a complex organic molecule that contains a benzimidazole ring, a nitrophenyl group, and a benzothiazine moiety .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a general method for the synthesis of related compounds involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, a related compound, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, was obtained .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available literature .Scientific Research Applications
Oxidative Cyclocondensation
Research by Dzvinchuk, Vypirailenko, and Lozinskii (2004) explored oxidative cyclocondensation involving 2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-4H-1,4-benzothiazine. They observed that certain 1,4-benzothiazines, including this compound, are stable and do not isomerize, despite undergoing complex reactions like hydrolytic fission (Dzvinchuk, Vypirailenko & Lozinskii, 2004).
Synthesis and Characterization
Bhor and Sable (2022) utilized similar compounds in the synthesis and characterization of anti-inflammatory agents. They employed various chemicals and methods like TLC and IR spectra to create derivatives for testing anti-inflammatory activities (Bhor & Sable, 2022).
Antioxidant Properties
Kuş, Ayhan-Kilcigil, Eke, and Iscan (2004) synthesized benzimidazole derivatives, including this compound, and studied their effects on rat liver microsomal lipid peroxidation. They found significant antioxidant properties, with some compounds outperforming butylated hydroxytoluene (Kuş, Ayhan-Kilcigil, Eke & Iscan, 2004).
Antimicrobial Activities
Bhingolikar, Ingle, Dengle, Bondge, and Mane (2003) synthesized 1,4-benzothiazines with thiazolyl/imidazolyl moieties, including variants of the compound , to evaluate their antimicrobial activities. The study included the synthesis of novel compounds and their screening against various microorganisms (Bhingolikar et al., 2003).
Synthesis and Isomerism
Dzvinchuk, Turov, and Lozinskii (2009) conducted research on the synthesis and isomerism of similar compounds, exploring the reaction mechanisms and the isomerism of the products. They utilized NMR spectroscopy for analysis (Dzvinchuk, Turov & Lozinskii, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-4H-1,4-benzothiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c26-25(27)14-11-9-13(10-12-14)19-20(28-18-8-4-3-7-17(18)22-19)21-23-15-5-1-2-6-16(15)24-21/h1-12,22H,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNOCPNRCZVWAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(NC4=CC=CC=C4S3)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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